tert-Butyl ((1R,3R)-3-hydroxy-2,2-dimethylcyclobutyl)carbamate tert-Butyl ((1R,3R)-3-hydroxy-2,2-dimethylcyclobutyl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15804434
InChI: InChI=1S/C11H21NO3/c1-10(2,3)15-9(14)12-7-6-8(13)11(7,4)5/h7-8,13H,6H2,1-5H3,(H,12,14)/t7-,8-/m1/s1
SMILES:
Molecular Formula: C11H21NO3
Molecular Weight: 215.29 g/mol

tert-Butyl ((1R,3R)-3-hydroxy-2,2-dimethylcyclobutyl)carbamate

CAS No.:

Cat. No.: VC15804434

Molecular Formula: C11H21NO3

Molecular Weight: 215.29 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl ((1R,3R)-3-hydroxy-2,2-dimethylcyclobutyl)carbamate -

Specification

Molecular Formula C11H21NO3
Molecular Weight 215.29 g/mol
IUPAC Name tert-butyl N-[(1R,3R)-3-hydroxy-2,2-dimethylcyclobutyl]carbamate
Standard InChI InChI=1S/C11H21NO3/c1-10(2,3)15-9(14)12-7-6-8(13)11(7,4)5/h7-8,13H,6H2,1-5H3,(H,12,14)/t7-,8-/m1/s1
Standard InChI Key XSSLOTCOOFGGJW-HTQZYQBOSA-N
Isomeric SMILES CC1([C@@H](C[C@H]1O)NC(=O)OC(C)(C)C)C
Canonical SMILES CC1(C(CC1O)NC(=O)OC(C)(C)C)C

Introduction

Structural and Stereochemical Features

Molecular Architecture

The compound features a cyclobutane ring substituted with:

  • A tert-butyl carbamate group at the nitrogen atom.

  • Hydroxyl (-OH) and geminal dimethyl (-C(CH₃)₂) groups at the 3- and 2-positions, respectively.

The (1R,3R) configuration confers rigidity and stereochemical specificity, making it valuable in asymmetric synthesis .

Table 1: Key Structural Properties

PropertyValue/DescriptionSource
IUPAC Nametert-butyl N-[(1R,3R)-3-hydroxy-2,2-dimethylcyclobutyl]carbamate
Molecular FormulaC₁₁H₂₁NO₃
Molecular Weight215.29 g/mol
Stereochemistry(1R,3R)-trans configuration
CAS Number1931995-87-7

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis involves three key steps:

  • Cyclobutane Ring Formation:

    • Cyclization of precursor aldehydes or ketones under acidic conditions (e.g., H₂SO₄) yields the 2,2-dimethylcyclobutanol intermediate.

  • Carbamate Introduction:

    • Reaction with tert-butyl isocyanate in anhydrous dichloromethane at 0–5°C, catalyzed by triethylamine .

  • Purification:

    • Column chromatography (silica gel, ethyl acetate/hexane) achieves >97% purity .

Table 2: Synthetic Conditions

StepReagents/ConditionsYield
CyclizationH₂SO₄, 60°C, 12h65%
Carbamationtert-butyl isocyanate, Et₃N, CH₂Cl₂, 0°C82%
PurificationSilica gel (EtOAc/hexane 1:4)97%

Industrial Methods

Flow Microreactor Systems enhance scalability:

  • Residence Time: 30 sec at 100°C.

  • Throughput: 5 kg/day with 89% yield .

Physicochemical Properties

Thermal and Solubility Data

  • Boiling Point: 320.8±31.0°C (estimated) .

  • LogP: 1.815 (moderate lipophilicity) .

  • Solubility:

    • Water: 12 mg/L (25°C).

    • Organic Solvents: Miscible in CH₂Cl₂, THF, and EtOAc .

Spectroscopic Characterization

  • ¹H NMR (CDCl₃, 400 MHz): δ 1.28 (s, 9H, tert-butyl), 1.41 (s, 6H, CH₃), 3.65 (m, 1H, -CH-OH), 4.92 (br s, 1H, NH) .

  • ¹³C NMR (CDCl₃, 100 MHz): δ 28.2 (tert-butyl), 79.5 (C-O), 156.1 (C=O) .

Applications in Pharmaceutical Chemistry

Chiral Building Block

The compound’s rigid cyclobutane core enables:

  • Peptidomimetics: Mimics peptide turn structures in protease inhibitors.

  • Kinase Inhibitors: Serves as a scaffold for ATP-binding site targeting .

Table 3: Comparative Analysis with Analogues

CompoundStructural DifferenceApplication
(1S,3R)-isomerCis configurationLower metabolic stability
tert-Butyl (3-hydroxycyclopentyl)carbamate Larger ring sizeReduced binding affinity

Case Study: Anticoagulant Precursor

In Patent WO2019158550A1 , the compound is a key intermediate in synthesizing Edoxaban, a Factor Xa inhibitor. The trans-configuration optimizes binding to the target’s hydrophobic pocket.

Future Directions

  • Mechanistic Studies: Elucidate enzyme inhibition pathways via X-ray crystallography .

  • Process Optimization: Develop biocatalytic routes for enantioselective synthesis .

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